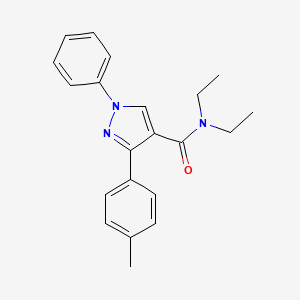

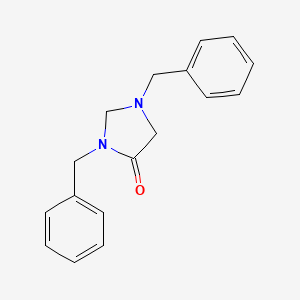

![molecular formula C16H13F3N8O B2821524 5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034551-12-5](/img/structure/B2821524.png)

5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their broad spectrum of biological activities . They are known to interact with a variety of enzymes and receptors in the biological system .

Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of triazolopyrimidines includes a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines are diverse. For instance, the Dimroth rearrangement, which is catalyzed by acids and bases, is known to affect the course of the rearrangement in heterocyclic systems .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Research indicates that derivatives of triazolopyridine exhibit significant antibacterial and antifungal properties. These compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antibiotics .

Anticancer Properties

Studies have explored the anticancer potential of triazolopyridine derivatives. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. They have been tested against various cancer cell lines, showing promising results in reducing tumor growth and enhancing the efficacy of existing chemotherapy drugs .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, triazolopyridine derivatives have been found to inhibit carbonic anhydrase, cholinesterase, and other enzymes. This inhibition can be beneficial in treating diseases like glaucoma, Alzheimer’s disease, and other conditions where enzyme regulation is crucial .

Antiviral Activity

Research has shown that triazolopyridine derivatives possess antiviral properties. These compounds can interfere with the replication of viruses, making them potential candidates for developing antiviral drugs. They have been tested against viruses such as influenza and herpes simplex, showing significant inhibitory effects .

Anti-inflammatory Effects

The anti-inflammatory properties of triazolopyridine derivatives have been studied extensively. These compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase. This makes them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

Triazolopyridine derivatives have demonstrated antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This activity is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Antitubercular Agents

The compound has been explored for its potential as an antitubercular agent. Triazolopyridine derivatives have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes them promising candidates for developing new treatments for this infectious disease .

Pharmacokinetic and Molecular Modeling Studies

In silico studies, including pharmacokinetic and molecular modeling, have been conducted to understand the behavior of triazolopyridine derivatives in biological systems. These studies help in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, aiding in the design and development of new drugs .

Mecanismo De Acción

Direcciones Futuras

Triazolopyrimidines have shown a broad spectrum of biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on exploring their potential applications in various fields of medicine, as well as optimizing their synthesis processes for large-scale production .

Propiedades

IUPAC Name |

5,7-dimethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N8O/c1-8-6-9(2)27-15(21-8)22-12(25-27)14(28)20-7-11-23-24-13-10(16(17,18)19)4-3-5-26(11)13/h3-6H,7H2,1-2H3,(H,20,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFMNOBUKVRBLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2821442.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2821443.png)

![5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine](/img/structure/B2821448.png)

![2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2821454.png)

![2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2821456.png)

![3-(2-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2821458.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2821459.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2821463.png)